Octadeca-10,12-dienoic acid
Overview
Description
Synthesis Analysis
The synthesis of (Z,Z)-octadeca-10,12-dienoic acid involves coupling (Z)-1-bromohept-1-ene with protected undec-10-yne-1-ol, followed by stereoselective hydrogenation and oxidation to the corresponding acid (Kellersmann, Francke, & Steinhart, 2018). Another synthesis approach from 10-undecenoic acid involves constructing the carbon framework of the pheromone and introducing the 2E double bond via Doebner condensation (Ishmuratov et al., 2000).
Molecular Structure Analysis
The molecular structure of octadeca-10,12-dienoic acid and its isomers has been characterized through various spectroscopic techniques. 13C NMR spectroscopy has been used to identify conjugated linoleic acids (CLAs), octadeca-10E,12Z-dienoic, and octadeca-11Z, 13E-dienoic acids, providing assignments for olefinic carbons and demonstrating the utility of 13C NMR in the analysis of complex CLA mixtures (Davis, Neill, & Caswell, 1999).
Chemical Reactions and Properties
The chemical reactions of octadeca-10,12-dienoic acid involve its isomerization during hydrogenation, revealing insights into the reaction mechanism based on the structure of the diene system (Allen, 1956). Furthermore, the catalyzed reduction of hydroperoxy-octadecadienoic acid by ferric bleomycin, resulting in major and minor oxidation products, demonstrates the enzyme's specificity for homolytic cleavage of the O-O bond (Padbury et al., 1988).
Physical Properties Analysis
Studies on octadeca-10,12-dienoic acid have included its identification in various biological samples, highlighting the importance of accurate analytical methods to distinguish between this acid and its isomers due to their significant physical properties differences (Read, Richardson, & Wickens, 1994).
Chemical Properties Analysis
The chemical properties of octadeca-10,12-dienoic acid include its role in enzymic reactions, such as the conversion to divinyl ether derivatives by extracts of potato tuber, demonstrating its biological functions (Galliard & Matthew, 1975). Furthermore, the study of its oxidation products, such as furan fatty acids determined from conjugated octadecadienoic acid, contributes to understanding its antioxidant and anticarcinogenic properties (Yurawecz et al., 1995).
Scientific Research Applications
Lipid Metabolism and Fatty Acid Composition Marker : Octadeca-9,11-dienoic acid, a variant of Octadeca-10,12-dienoic acid, has been identified as a significant diene conjugated acyl residue in human serum, suggesting its potential as a marker for lipid metabolism and fatty acid composition (Iversen et al., 1984).
Diagnostic Tool in Cervical Neoplasia : Studies have developed methods to measure octadeca-9,11-dienoic acid in cervical cells, indicating its potential use in diagnosing cervical neoplasia (Singer et al., 1987). However, the molar ratio of octadeca-9,11-dienoic acid to linoleic acid was found to be unsuitable for diagnosing cervical intraepithelial neoplasia as it might be elevated in cases of anaerobic vaginosis (Fairbank et al., 1989).
Sex Pheromones in Insects : A method was developed for the synthesis of octadeca-2E,13Z-dienylacetate, a component of the sex pheromones of Synanthedon tipuliformis and Zenzera pyrina, showcasing the compound's role in entomology (Ishmuratov et al., 2000).
Skin Surface Lipids in Acne Patients : Research has indicated that the delta9,12 isomer of octadecadienoic acids, which includes Octadeca-10,12-dienoic acid, is significantly higher in the skin surface lipids of acne patients compared to normal subjects (Morello et al., 1976).
Synthetic Chemistry Applications : Octadeca-10,12-dienoic acid has been successfully synthesized, demonstrating its potential in various synthetic chemistry applications (Kellersmann et al., 2018).
Medicinal Potential : Compounds related to Octadeca-10,12-dienoic acid have been found in various plants and organisms, showing potential for medicinal uses, such as anti-cancer agents (Zhou et al., 2019; Jiang et al., 2008).
properties
IUPAC Name |
(10E,12E)-octadeca-10,12-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6+,9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJZMAHZJGSBKD-BLHCBFLLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601282338 | |
Record name | trans-10-trans-12-Octadecadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10,12-Octadecadienoic acid | |
CAS RN |
1072-36-2 | |
Record name | trans-10-trans-12-Octadecadienoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-10-trans-12-Octadecadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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